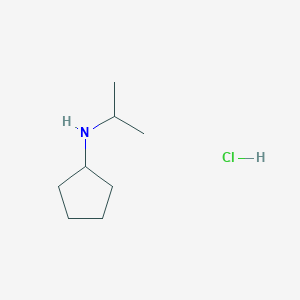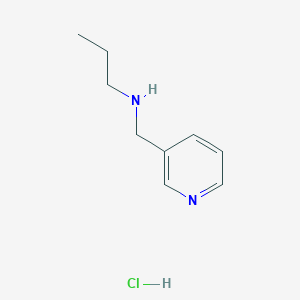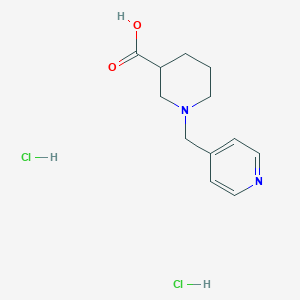![molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1](/img/structure/B3417872.png)
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is often used as a building block in organic synthesis due to its unique structural properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.
Wirkmechanismus
Target of Action
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-AH1, is a bicyclic amino acid derivative. This compound is often present in molecules capable of acting on various biological targets and is actively used in drug design . .
Mode of Action
The exact mode of action of 3-Boc-3-azabicyclo[31
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-3-azabicyclo[31
Pharmacokinetics
The pharmacokinetic properties of 3-Boc-3-azabicyclo[31 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-Boc-3-azabicyclo[31
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-3-azabicyclo[31 , suggesting that certain environmental conditions may be necessary for its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the metal-catalyzed cyclization of enynes, which provides a straightforward route to the bicyclic structure . The reaction conditions often include the use of transition metal catalysts such as palladium or rhodium, along with appropriate ligands and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product, such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol: This compound features a hydroxymethyl group instead of a carboxylic acid group, offering different reactivity and applications.
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound has a similar bicyclic structure but with a different ring size, affecting its chemical properties and uses.
Uniqueness
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
1251005-34-1 |
|---|---|
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m1/s1 |
InChI-Schlüssel |
OUTDFRNFTVGFRQ-PLNQYNMKSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2C[C@]2(C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



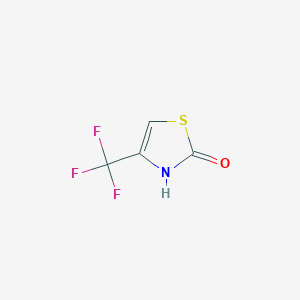
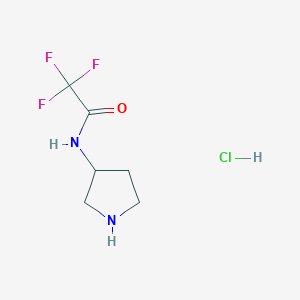
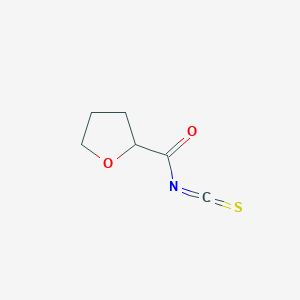
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)
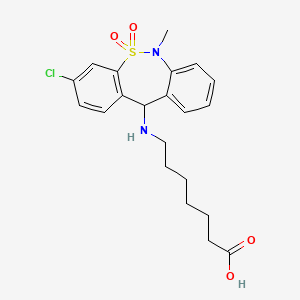
![1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B3417840.png)
![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)
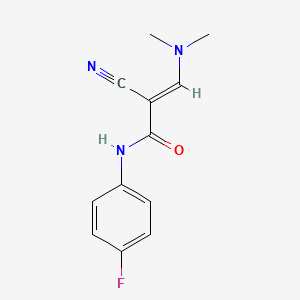
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)

